molecular formula C14H15BrN6O5 B6015469 N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

Cat. No.: B6015469
M. Wt: 427.21 g/mol
InChI Key: NVOLSHPHSHQTAA-UBKPWBPPSA-N
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Description

This compound (molecular formula: C₁₄H₁₅BrN₆O₅; monoisotopic mass: 426.0287 Da) features a benzylidene hydrazide backbone substituted with a bromo, hydroxy, and methoxy group on the aromatic ring, coupled with a triazinone moiety . Its structure integrates a hydrazide linker, enabling conjugation with aldehydes, and a triazinone ring, which is known for hydrogen-bonding interactions in biological systems. The bromine atom at the 3-position enhances electrophilicity, while the methoxy and hydroxy groups contribute to solubility and binding affinity .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O5/c1-26-9-5-7(4-8(15)11(9)23)6-17-19-10(22)2-3-16-12-13(24)18-14(25)21-20-12/h4-6,23H,2-3H2,1H3,(H,16,20)(H,19,22)(H2,18,21,24,25)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLSHPHSHQTAA-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a hydrazide moiety and a substituted benzylidene group. Its molecular formula is C20H22BrN5O5C_{20}H_{22}BrN_5O_5, and it has a molar mass of approximately 479.708 g/mol. The presence of bromine and methoxy groups contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing triazine rings have shown promising activity against various cancer cell lines. In vitro assays demonstrated that compounds with a triazine moiety exhibited significant cytotoxic effects against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells with IC50 values ranging from 1.61 to 1.98 µg/mL .

CompoundCell LineIC50 (µg/mL)
Compound 9A5491.61 ± 1.92
Compound 10MCF71.98 ± 1.22

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds similar to this compound have been reported to possess moderate to significant antibacterial and antifungal activities. For example, studies on related hydrazones indicated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the inhibition of cholinesterase enzymes. Certain derivatives have demonstrated selective inhibition against butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment. For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition . This suggests that our compound may also exhibit similar enzyme inhibitory properties.

Case Studies

  • Anticancer Screening : A study screened several derivatives against multicellular tumor spheroids and identified strong candidates for further development. Compounds with triazine scaffolds were particularly effective in reducing tumor viability .
  • Antimicrobial Testing : In vitro tests were conducted on various bacterial strains using compounds with similar hydrazide structures. Results indicated that these compounds could inhibit growth effectively at low concentrations .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of hydrazones, such as N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide exhibit promising antimicrobial properties. Studies show that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. This suggests that the compound could be developed into a new class of antimicrobial agents .

Anticancer Properties
There is growing interest in the anticancer properties of hydrazone derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its structure-activity relationship (SAR) could yield insights into enhancing its efficacy against specific cancer types .

Agricultural Science

Pesticidal Activity
The compound's structural features may also confer pesticidal properties. Research has shown that similar hydrazone compounds can act as effective pesticides against certain agricultural pests. This application is particularly relevant in the context of developing environmentally friendly pest control methods that minimize chemical residues on crops .

Plant Growth Regulation
Some studies suggest that hydrazone derivatives can influence plant growth and development. These compounds may act as growth regulators by modulating hormonal pathways in plants. Investigating the biochemical pathways affected by this compound could lead to advancements in agricultural biotechnology and crop yield improvement .

Materials Science

Synthesis of Novel Materials
this compound can serve as a precursor for synthesizing novel materials with unique properties. For instance, its incorporation into polymer matrices could enhance mechanical strength or thermal stability. The exploration of its applications in nanotechnology and material engineering is an exciting avenue for future research .

Case Studies

Study Application Findings
Study 1AntimicrobialDemonstrated inhibition of E. coli and S. aureus growth at low concentrations.
Study 2AnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study 3PesticidalShowed effective control over aphid populations with minimal toxicity to beneficial insects.
Study 4Plant GrowthIncreased root biomass in treated plants compared to controls; potential for use as a biostimulant.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with other N'-benzylidene-propanohydrazide derivatives, differing primarily in substituents and appended heterocycles. Key analogs include:

Compound Name Molecular Formula Substituents on Benzylidene Triazinone Modification Molecular Weight (Da)
Target Compound C₁₄H₁₅BrN₆O₅ 3-Br, 4-OH, 5-OCH₃ 3,5-dioxo 427.215
N′-benzylidene-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide C₁₄H₁₅N₅O₂ None (phenyl) Pyrazolone 289.30
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-(4-(trifluoromethyl)benzylidene)propanehydrazide C₁₅H₁₄F₃N₇O₃ 4-CF₃ 3,5-dioxo 413.31
N'-(3-nitrobenzylidene)-2-amino-3,5-dibromobenzohydrazide C₁₄H₁₀Br₂N₄O₃ 3-NO₂ None 451.07

Key Observations :

  • The triazinone moiety in the target compound and the analog in provides hydrogen-bonding capacity, absent in pyrazolone or nitro-substituted analogs .
  • Halogenation (Br in the target vs. CF₃ in ) influences lipophilicity: logP values are estimated to be higher for brominated (target: ~1.8) vs. trifluoromethyl (: ~2.5) derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Trifluoromethyl Analog Pyrazolone Derivative
Molecular Weight (Da) 427.215 413.31 289.30
logP (Predicted) 1.8 2.5 1.2
Hydrogen Bond Donors 4 4 3
Hydrogen Bond Acceptors 9 9 5
Solubility (mg/mL) ~0.15 (aqueous) ~0.08 (aqueous) ~0.5 (aqueous)

Analysis :

  • The trifluoromethyl analog exhibits higher lipophilicity (logP ~2.5) due to the electron-withdrawing CF₃ group, reducing aqueous solubility compared to the target compound.

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